4-Methyl-1H-indole-2-carbonitrile
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Overview
Description
4-Methyl-1H-indole-2-carbonitrile is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a nitrile group at the second position and a methyl group at the fourth position of the indole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-indole-2-carbonitrile can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method includes the reaction of 2-nitrophenylacetonitrile with formaldehyde and a base, followed by cyclization to yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, which is crucial for its applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1H-indole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid or indole-2-carboxaldehyde.
Reduction: Formation of 4-methyl-1H-indole-2-amine.
Substitution: Formation of various substituted indoles depending on the electrophile used.
Scientific Research Applications
4-Methyl-1H-indole-2-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-1H-indole-2-carbonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1H-indole-3-carbonitrile
- 4-Methyl-1H-indole-2-carboxylic acid
- 4-Methyl-1H-indole-2-carboxaldehyde
Uniqueness
4-Methyl-1H-indole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group at the second position makes it a valuable intermediate for further functionalization and synthesis of complex molecules .
Properties
Molecular Formula |
C10H8N2 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4-methyl-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C10H8N2/c1-7-3-2-4-10-9(7)5-8(6-11)12-10/h2-5,12H,1H3 |
InChI Key |
TZKNXOZPVUFKAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)C#N |
Origin of Product |
United States |
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